6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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Overview
Description
6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core fused with a tetrahydropyridine ring and a furoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through a cyclization reaction involving hydrazines and 1,4-diketones or 4-ketoacids.
Furoyl Group Introduction: The furoyl group can be introduced via an acylation reaction using furoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: An aromatic heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone Derivatives: Compounds containing the pyridazinone core, which are studied for their biological activities.
Uniqueness
6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its fused ring structure and the presence of the furoyl group, which may confer distinct biological properties and reactivity compared to other pyridazinone derivatives .
Properties
IUPAC Name |
6-(furan-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-6-8-7-15(4-3-9(8)13-14-11)12(17)10-2-1-5-18-10/h1-2,5-6H,3-4,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCJUFRVVZCASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NN=C21)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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